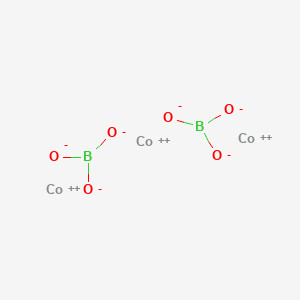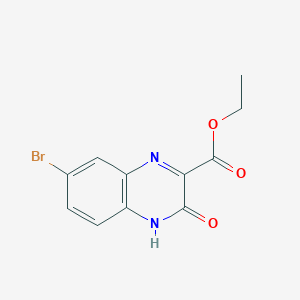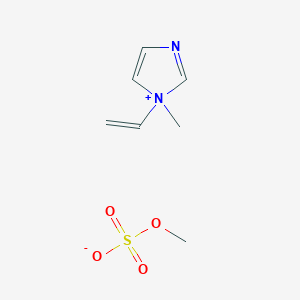
5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane
Vue d'ensemble
Description
5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane: is an organic compound that belongs to the class of dioxanes It is characterized by the presence of two methyl groups and a nitromethyl group attached to a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane typically involves the reaction of 5,5-dimethyl-1,3-dioxane with nitromethane under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a suitable solvent, often under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of advanced reactors and purification systems ensures high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitromethyl group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the dioxane ring.
Reduction: Amino derivatives of the dioxane ring.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane is used as a building block in organic synthesis. It can be used to introduce nitromethyl groups into complex molecules, which can then be further modified through various chemical reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: The compound and its derivatives may have potential applications in medicinal chemistry. They can be explored for their pharmacological properties and used in the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its unique chemical properties make it suitable for use in various industrial processes, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane involves its interaction with molecular targets through its functional groups. The nitromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives used.
Comparaison Avec Des Composés Similaires
5,5-Dimethyl-2,2’-bipyridine: A compound with similar structural features but different functional groups.
5,5-Dimethyl-1,3-dioxane: The parent compound without the nitromethyl group.
5,5-Dimethyl-2-(3-aryl-4-nitrobutanoyl)cyclohexane-1,3-dione: A compound with a similar nitromethyl group but a different core structure.
Uniqueness: 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane is unique due to the presence of both the dioxane ring and the nitromethyl group. This combination of structural features imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
5,5-dimethyl-2-(nitromethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2)4-11-6(12-5-7)3-8(9)10/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQLWXDZRAOBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563193 | |
| Record name | 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33884-29-6 | |
| Record name | 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid](/img/structure/B1627537.png)













